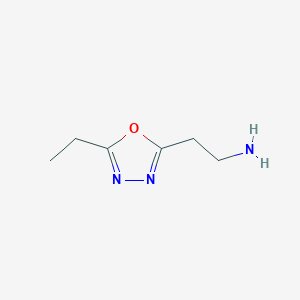2-(5-Ethyl-1,3,4-oxadiazol-2-YL)ethanamine
CAS No.: 944898-31-1
Cat. No.: VC7927046
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 944898-31-1 |
|---|---|
| Molecular Formula | C6H11N3O |
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 2-(5-ethyl-1,3,4-oxadiazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C6H11N3O/c1-2-5-8-9-6(10-5)3-4-7/h2-4,7H2,1H3 |
| Standard InChI Key | WDOUWASQAAGCTE-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(O1)CCN |
| Canonical SMILES | CCC1=NN=C(O1)CCN |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine belongs to the 1,3,4-oxadiazole family, a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom. The ethyl group at the 5-position and the ethanamine side chain at the 2-position distinguish it from related derivatives. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol . The compound’s structure is validated by spectral data, including NMR and IR spectroscopy, though specific spectra for this derivative remain unpublished .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁N₃O | |
| Molecular Weight | 141.17 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Room temperature, sealed, dry |
Structural Analogues and Homologues
The methyl-substituted analogue, 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine (CAS: 781612-35-9), shares a similar scaffold but exhibits distinct electronic and steric profiles due to the smaller methyl group. Comparative studies suggest that ethyl substitution may enhance lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Optimization
General Synthetic Routes
The synthesis of 1,3,4-oxadiazoles typically involves cyclization reactions. For 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine, a plausible route begins with the formation of a hydrazide intermediate, followed by cyclization using phosphoryl chloride (POCl₃) or other dehydrating agents . For example, naphthofuran-2-carbohydrazide has been cyclized with para-aminobenzoic acid (PABA) in POCl₃ to yield 1,3,4-oxadiazole derivatives . Adapting this method, ethyl-substituted precursors could be employed to generate the target compound.
Reaction Optimization
Key parameters influencing oxadiazole synthesis include solvent choice, base selection, and reaction time. In analogous syntheses, dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) proved optimal, achieving conversions >80% within 3–5 hours . The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) further enhances yields by facilitating amide bond formation between intermediates and carboxylic acids .
Table 2: Optimization of Oxadiazole Synthesis (Adapted from )
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DCM | +25% vs. THF/DMF |
| Base | DIPEA | +30% vs. NaOH |
| Coupling Reagent | HATU | +40% vs. EDCI |
| Reaction Time | 3–5 hours | Maximizes purity |
| Hazard Statement | Precautionary Measure |
|---|---|
| H335 | Avoid inhalation; use respirators |
| H314 | Wear chemical-resistant gloves |
Future Directions and Research Gaps
Despite its discontinued commercial status, 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)ethanamine warrants further investigation. Key areas include:
-
Synthetic Scalability: Developing cost-effective, large-scale synthesis methods.
-
Biological Screening: Evaluating antimicrobial, anticancer, and antiviral activity in vitro.
-
Structure-Activity Relationships (SAR): Comparing ethyl-substituted derivatives with methyl or propyl analogues to optimize bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume